2-Formylphenyl acetate

Vue d'ensemble

Description

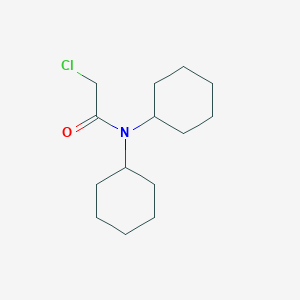

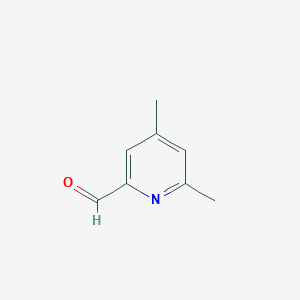

2-Formylphenyl acetate is a chemical compound with the CAS Number: 5663-67-2. It has a molecular weight of 164.16 and its IUPAC name is this compound . It is typically stored at ambient temperature and is in liquid-oil physical form .

Molecular Structure Analysis

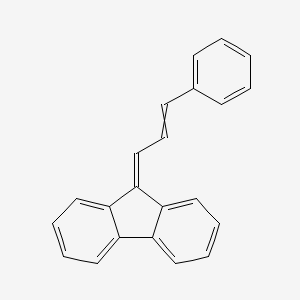

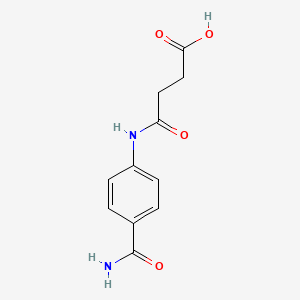

The molecular formula of this compound is C9H8O3 . The InChI code for the compound is 1S/C9H8O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-6H,1H3 .

Chemical Reactions Analysis

Esters like this compound can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .

Physical and Chemical Properties Analysis

This compound is a liquid-oil substance . It has a density of 1.183g/cm .

Applications De Recherche Scientifique

Green Chemistry in Suzuki Coupling Reactions

2-Formylphenyl acetate is explored in the context of green Suzuki coupling reactions. These reactions are crucial in creating functionalized biaryls in both academic and industrial research. A green, aqueous method using water as the primary solvent was developed, emphasizing sustainable chemistry practices and cost-effectiveness. This approach is promising for creating compounds like ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, showcasing potential in developing new nonsteroidal anti-inflammatory drugs for arthritis treatment (Costa et al., 2012).

Optical Properties of Metal Complexes

Research on cyclometallated Pt(II) and Pd(II) complexes of 2-Phenylbenzothiazole with acetate ligands reveals their application in modifying optical properties. These complexes significantly alter the optical characteristics of aryl-substituted benzothiazoles, which are effective fluorophores used in scintillators (Katlenok & Balashev, 2012).

Chemoselective Acetylation in Drug Synthesis

In the synthesis of antimalarial drugs, chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase as a catalyst is critical. This process involves various acyl donors, with vinyl acetate found to be the most effective. The process optimization and kinetics of this reaction are vital in natural drug synthesis (Magadum & Yadav, 2018).

Hydroxyl Protection in Organic Synthesis

The (2-nitrophenyl)acetyl group is used to protect hydroxyl functions in organic synthesis. Its utility is highlighted in its stability under common carbohydrate transformations and its selective removal without affecting other common protecting groups. This offers orthogonal protection compared to widely used groups like tert-butyldimethylsilyl (Daragics & Fügedi, 2010).

Enhancing Acetaminophen Crystallization

A study on the large-scale crystallization of acetaminophen Form II crystals demonstrates a novel method combining acetylation and crystallization. This process, which involves a sudden drop in solubility, leads to the production of large amounts of Form II crystals, which is significant for pharmaceutical manufacturing (Lee, Lin & Lee, 2014).

Amorphous Nanocages in Water Treatment

Amorphous Co(OH)2 nanocages were explored as activators for efficient degradation of acetaminophen in wastewater treatment. These nanocages demonstrate superior performance compared to crystalline counterparts, offering insights into advanced materials for environmental applications (Qi et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that similar compounds often interact with various enzymes and proteins within the body .

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds .

Biochemical Pathways

It is known that similar compounds can influence various metabolic pathways, such as those involved in the metabolism of acetate .

Pharmacokinetics

It is known that similar compounds can be absorbed and distributed throughout the body, metabolized by various enzymes, and eventually excreted .

Result of Action

It is likely that the compound influences cellular processes by interacting with various enzymes and proteins .

Action Environment

The action, efficacy, and stability of 2-Formylphenyl acetate can be influenced by various environmental factors. For instance, the compound’s stability and reactivity may be affected by temperature and pH . Additionally, the compound’s action and efficacy can be influenced by the presence of other compounds in the environment .

Analyse Biochimique

Biochemical Properties

2-Formylphenyl acetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as acetyltransferases and dehydrogenases. These interactions often involve the transfer of acetyl groups or the oxidation-reduction processes. For instance, this compound can act as a substrate for acetyltransferases, leading to the formation of acetylated products. Additionally, it can be involved in redox reactions mediated by dehydrogenases, contributing to the regulation of cellular redox states .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate certain signaling pathways that are crucial for cell proliferation and differentiation. It can also affect gene expression by acting as a modulator of transcription factors, thereby influencing the transcription of specific genes. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. For instance, this compound can bind to specific proteins, altering their conformation and activity. This binding can result in the inhibition or activation of enzymes, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell growth and enhancing metabolic activity. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the impact of this compound changes dramatically beyond a certain dosage level. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic purposes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to acetylation and oxidation-reduction reactions. It interacts with enzymes such as acetyltransferases and dehydrogenases, which play crucial roles in these pathways. The involvement of this compound in these metabolic pathways can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. For example, the acetylation of proteins by this compound can alter their function and stability, impacting various cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and function, as its concentration in specific regions of the cell can determine its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the mitochondria, where it can participate in metabolic reactions and energy production .

Propriétés

IUPAC Name |

(2-formylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSIJFDOWHFZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285112 | |

| Record name | 2-formylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-67-2 | |

| Record name | NSC40538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-formylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Formylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)

![6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1361495.png)